N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13(17-9-11-3-1-5-15-8-11)12-7-14(20-18-12)4-2-6-16-10-14/h1,3,5,8,16H,2,4,6-7,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGCJAMWROPVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)NCC3=CN=CC=C3)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Spirocycle Formation
Unsymmetrical epoxides may yield regioisomeric spirocycles. WO2008092888A1 reports that electron-withdrawing groups on the epoxide favor nucleophilic attack at the less hindered carbon (80:20 selectivity).
Functional Group Compatibility
Yield Comparison Across Methods
| Method | Average Yield (%) | Scalability |
|---|---|---|
| Classical Epoxide | 70 | Moderate |
| Photocatalytic | 75 | High |
| One-Pot Telescoped | 78 | Industrial |
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Conformational Comparisons
Key Structural Features
The spiro[4.5]decane core is common among analogs, but substituents on the carboxamide and nitrogen atoms dictate pharmacological and physicochemical properties.
Table 1: Structural Comparison of Analogous Spiro Compounds
Key Observations :
Comparative Challenges :
Anti-Tubercular Activity ()
The spiroisoxazolidine derivative 3e exhibited an MIC of 3.02 μM against Mycobacterium tuberculosis, outperforming ethambutol (MIC = 7.5 μM).
Neurological Targets (Indirect Evidence)
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Biological Activity
N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 274.32 g/mol |
| CAS Number | 1422140-70-2 |
The presence of a pyridine ring and a diazaspiro structure contributes to its biological activity, particularly in modulating various cellular pathways.
Research indicates that this compound interacts with specific molecular targets, notably the receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1's kinase activity, this compound effectively blocks the necroptosis pathway—a form of programmed cell death associated with inflammation—thereby exerting anti-inflammatory effects .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in various in vitro studies. For instance, it was shown to reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assays revealed that this compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapeutics that minimize side effects .
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological models:
- In Vitro Studies : In a study involving human cancer cell lines, the compound showed IC50 values in the low micromolar range, indicating potent activity against tumor growth .
- Animal Models : In vivo experiments using mouse models of inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
- Comparative Analysis : When compared with similar compounds, such as other diazaspiro derivatives, this compound exhibited superior inhibitory effects on RIPK1 activity, suggesting its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide?
- Methodological Answer : Key steps involve coupling pyridine derivatives with spirocyclic intermediates using agents like EDCI or DCC under inert conditions. Reaction parameters (temperature: 0–25°C; solvent: DMF or THF) must be tightly controlled to avoid side reactions. Monitor progress via TLC and confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine analytical techniques:
- HPLC for purity assessment (C18 column, acetonitrile/water gradient).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- NMR spectroscopy (e.g., H, C, 2D-COSY) to verify spirocyclic and amide linkages.
- X-ray crystallography (if crystalline) for absolute stereochemical determination .
Q. What are the initial approaches for evaluating its biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For receptor binding studies, employ radioligand displacement assays (e.g., H-labeled competitors). Prioritize dose-response curves (IC/EC) and cross-validate with cell-based viability assays (MTT or resazurin) .
Advanced Research Questions
Q. How can researchers optimize reaction yield and scalability while minimizing byproducts?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions. For scalability, transition from batch to flow chemistry using microreactors to enhance heat/mass transfer and reduce side reactions .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Control variables : Standardize assay conditions (pH, temperature, cell passage number).
- Replicate studies across independent labs with shared compound batches.
- Computational docking : Compare binding poses in target protein structures (PDB) to identify conformational discrepancies.
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with assays .
Q. What computational approaches are effective for predicting reaction pathways and designing derivatives?
- Methodological Answer :
- Quantum chemical calculations (DFT, MP2) to map reaction coordinates and transition states.
- Machine learning (ML) : Train models on spirocyclic compound databases to predict regioselectivity.
- Molecular dynamics (MD) : Simulate solvent effects and catalyst interactions to refine synthetic routes .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface plasmon resonance (SPR) or ITC for binding affinity/kinetics.
- Cryo-EM/X-ray crystallography to resolve ligand-protein complexes.
- Site-directed mutagenesis : Test binding pocket residues to identify critical interactions .
Q. What strategies ensure the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
